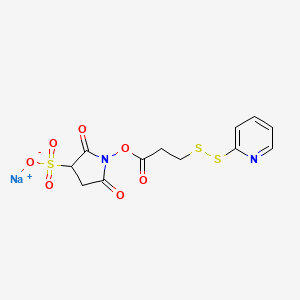
Adenosine3-phosphate5-phosphosulfate,tetralithiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt is a chemical compound with the empirical formula C₁₀H₁₁N₅O₁₃P₂S · 4Li and a molecular weight of 531.00 . It is a white solid that is hygroscopic and unstable at room temperature . This compound is primarily used as a sulfate donor substrate for sulfotransferases, which are enzymes that transfer sulfate groups to various molecules .
Méthodes De Préparation
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt is prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that facilitate the formation of the compound under controlled conditions. The compound is typically stored at temperatures below -70°C to maintain its stability . Industrial production methods for this compound are not widely documented, but the enzymatic synthesis is the most common approach.
Analyse Des Réactions Chimiques
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt undergoes various chemical reactions, primarily involving sulfotransferases . These reactions include:
Sulfation: The compound acts as a sulfate donor in sulfation reactions, where it transfers a sulfate group to acceptor molecules.
Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include water for hydrolysis and various acceptor molecules for sulfation . The major products formed from these reactions depend on the specific acceptor molecules involved.
Applications De Recherche Scientifique
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly those involving sulfation.
Biology: The compound is used in studies involving sulfotransferases and their role in biological processes.
Medicine: Research involving this compound helps in understanding the mechanisms of sulfation in drug metabolism and detoxification.
Industry: It is used in the production of sulfated compounds, which have various industrial applications.
Mécanisme D'action
The mechanism of action of adenosine 3-phosphate 5-phosphosulfate, tetralithium salt involves its role as a sulfate donor . The compound interacts with sulfotransferases, transferring a sulfate group to acceptor molecules. This process is crucial for the sulfation of various biological molecules, including hormones, neurotransmitters, and drugs. The molecular targets and pathways involved in this process include the sulfotransferase enzymes and the acceptor molecules that receive the sulfate group .
Comparaison Avec Des Composés Similaires
Adenosine 3-phosphate 5-phosphosulfate, tetralithium salt can be compared with other similar compounds, such as:
Adenosine 3-phosphate 5-phosphosulfate triethylammonium salt: Similar in function but differs in the counterion used.
Adenosine 5-phosphosulfate sodium salt: Another sulfate donor with a different counterion.
Uridine 5-diphosphoglucuronic acid trisodium salt: Used in similar biochemical pathways but involves glucuronic acid instead of sulfate.
The uniqueness of adenosine 3-phosphate 5-phosphosulfate, tetralithium salt lies in its specific use as a sulfate donor for sulfotransferases and its stability under specific conditions .
Propriétés
Formule moléculaire |
C10H11Li4N5O13P2S |
|---|---|
Poids moléculaire |
531.1 g/mol |
Nom IUPAC |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
Clé InChI |
JUHNOJQKKZSGSZ-KWIZKVQNSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


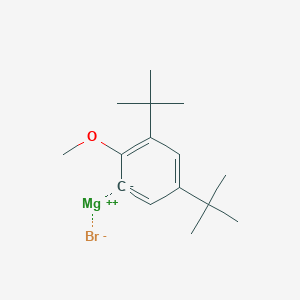
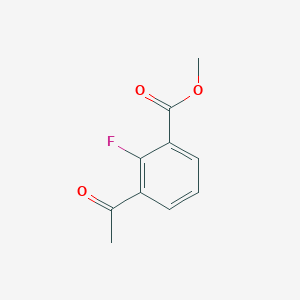
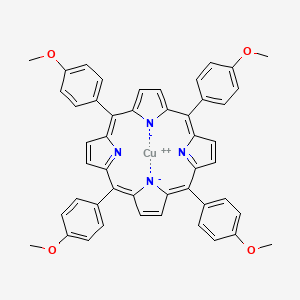
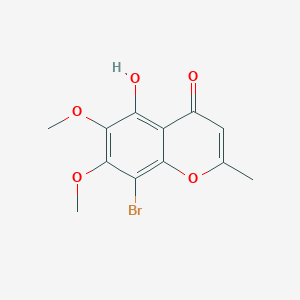
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
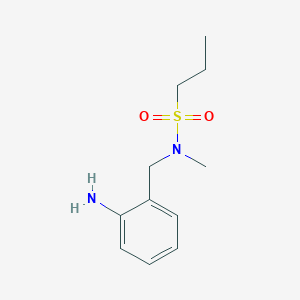

![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
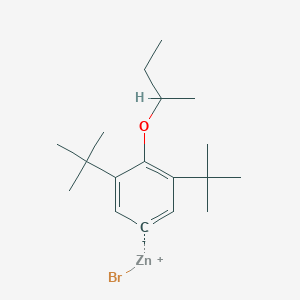
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
